molecular formula C24H24FNO6 B11205460 Dimethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11205460
M. Wt: 441.4 g/mol
InChI Key: FVNKCHQWEQJFKI-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxy, hydroxy, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.

Scientific Research Applications

3,5-DIMETHYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which could be useful in treating cardiovascular diseases.

    Pharmacology: The compound’s interactions with various biological targets are explored to understand its therapeutic potential.

    Industrial Chemistry: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels in biological systems. By binding to these channels, it can inhibit the influx of calcium ions, leading to various physiological effects such as vasodilation and reduced cardiac workload. The molecular targets and pathways involved include voltage-gated calcium channels and associated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties.

    Amlodipine: A widely used calcium channel blocker with a longer duration of action.

    Felodipine: Known for its high vascular selectivity and use in treating hypertension.

Uniqueness

3,5-DIMETHYL 4-(3-ETHOXY-4-HYDROXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives. Its unique structure allows for potential modifications to enhance its therapeutic efficacy and reduce side effects.

Properties

Molecular Formula

C24H24FNO6

Molecular Weight

441.4 g/mol

IUPAC Name

dimethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-[(4-fluorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H24FNO6/c1-4-32-21-11-16(7-10-20(21)27)22-18(23(28)30-2)13-26(14-19(22)24(29)31-3)12-15-5-8-17(25)9-6-15/h5-11,13-14,22,27H,4,12H2,1-3H3

InChI Key

FVNKCHQWEQJFKI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)F)C(=O)OC)O

Origin of Product

United States

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